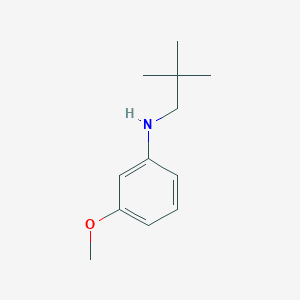

3-Methoxy-N-neopentylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVZIMXMRPDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy N Neopentylaniline

Diverse Synthetic Routes and Precursor Strategies

The construction of 3-Methoxy-N-neopentylaniline can be approached by forming either the C-N bond between the pre-functionalized aniline (B41778) and the neopentyl group or by building the substituted aniline from simpler precursors.

Aryl Methoxy (B1213986) Group Incorporation Approaches

The methoxy group on the aromatic ring is a key feature influencing the electronic properties of the aniline core. rsc.orggoogle.com The incorporation of this group is typically achieved by starting with a commercially available precursor already containing the 3-methoxyphenyl (B12655295) moiety.

The presence of the methoxy group, an electron-donating substituent, can influence the reactivity of the aniline derivative. For instance, in electrophilic aromatic substitution reactions, it directs incoming electrophiles to the ortho and para positions. In the context of N-alkylation, the electron-donating nature of the methoxy group can enhance the nucleophilicity of the aniline nitrogen, potentially facilitating the reaction. google.com

Neopentyl Amine Moiety Formation Methodologies

The introduction of the bulky neopentyl group onto the aniline nitrogen is the central challenge in the synthesis of this compound. Several methodologies can be employed, primarily involving the reaction of a suitable neopentyl precursor with 3-methoxyaniline or a related derivative.

Reductive Amination: This is a widely used and highly effective method for forming C-N bonds. The reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 3-methoxyaniline with pivalaldehyde (2,2-dimethylpropanal) . A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. A patent describing a similar transformation for the synthesis of 3-chloro-N-neopentylaniline from 3-chloroaniline (B41212) and pivalaldehyde using Raney nickel as a catalyst under hydrogen pressure highlights the industrial applicability of this route.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of aryl C-N bonds. In this approach, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize this compound via this method, one could react 3-bromoanisole with neopentylamine (B1198066) . The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields, especially with the sterically hindered neopentylamine.

N-Alkylation with Neopentyl Halides: Direct alkylation of 3-methoxyaniline with a neopentyl halide, such as neopentyl bromide, is another possibility. However, this method is often plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of the chosen synthetic route. This involves the selection of an appropriate catalytic system and the precise control of reaction parameters.

Catalytic Systems for this compound Synthesis

The choice of catalyst is paramount for the efficiency of the synthesis, particularly for reactions like reductive amination and Buchwald-Hartwig amination.

For reductive amination , while traditional methods may use stoichiometric reducing agents, catalytic approaches are more desirable. A general procedure for the synthesis of secondary amines involves the use of Pd/C with ammonium formate (B1220265) as a hydrogen source. A patent for a similar chloro-substituted aniline reports the use of Raney nickel under hydrogen pressure.

For Buchwald-Hartwig amination , a variety of palladium-based catalytic systems have been developed. The choice of ligand is critical to the success of the coupling. Common ligands include bulky, electron-rich phosphines such as XPhos, t-BuXPhos, and BINAP. The palladium source can be a simple salt like Pd(OAc)₂ or a pre-catalyst complex like [Pd₂(dba)₃].

The N-alkylation of anilines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism offers a greener alternative to using alkyl halides. This reaction is catalyzed by transition metals such as ruthenium, cobalt, nickel, and tungsten. In this approach, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline, with the catalyst facilitating the hydrogen transfer steps. This would allow for the synthesis of this compound from 3-methoxyaniline and neopentyl alcohol.

| Catalyst System | Reaction Type | Key Features | Relevant Precursors |

|---|---|---|---|

| Raney Nickel / H₂ | Reductive Amination | Industrial applicability, high pressure. | 3-Methoxyaniline, Pivalaldehyde |

| Pd/C / HCOOH·NH₃ | Reductive Amination | Mild conditions, transfer hydrogenation. | 3-Methoxyaniline, Pivalaldehyde |

| [Pd₂(dba)₃] / BINAP | Buchwald-Hartwig Amination | Versatile for C-N coupling. | 3-Bromoanisole, Neopentylamine |

| [RuCl₂(p-cymene)]₂ / dppf | N-Alkylation with Alcohol | "Borrowing Hydrogen" strategy. | 3-Methoxyaniline, Neopentyl Alcohol |

| Cobalt-based MOF | N-Alkylation with Alcohol | Heterogeneous, recyclable catalyst. | 3-Methoxyaniline, Neopentyl Alcohol |

Reaction Parameter Control and Scale-Up Considerations

Beyond the catalyst, other reaction parameters significantly impact the synthesis.

Temperature: The optimal temperature will depend on the specific reaction. For instance, Buchwald-Hartwig aminations are often carried out at elevated temperatures (e.g., 80-110 °C) to facilitate catalyst turnover. Reductive aminations can often be performed at or below room temperature.

Solvent: The choice of solvent is crucial. For Buchwald-Hartwig reactions, non-polar aprotic solvents like toluene (B28343) are common. For reductive aminations, a variety of solvents including methanol, dichloroethane, and tetrahydrofuran (B95107) can be used. The polarity of the solvent can also influence the reaction rate and selectivity in N-alkylation reactions.

Base: In Buchwald-Hartwig aminations, a base is required to neutralize the hydrogen halide formed. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction outcome.

Stoichiometry: Careful control of the ratio of reactants is essential to maximize the yield of the desired product and minimize side reactions, such as the dialkylation of the aniline in direct alkylation methods.

For scale-up , transitioning from a laboratory-scale synthesis to an industrial process requires consideration of factors such as cost of reagents and catalysts, safety of the reaction, ease of product isolation and purification, and waste disposal. The reductive amination route, as exemplified by the patent for 3-chloro-N-neopentylaniline, demonstrates a potentially scalable process using a heterogeneous catalyst (Raney nickel) that can be removed by filtration.

| Parameter | Reductive Amination | Buchwald-Hartwig Amination | N-Alkylation with Alcohol |

|---|---|---|---|

| Typical Solvents | Methanol, Tetrahydrofuran, Dichloroethane | Toluene, Dioxane | p-Xylene, Toluene |

| Typical Temperatures | Room Temperature to 120 °C | 80-110 °C | 100-140 °C |

| Catalyst Loading | Varies (e.g., Raney Ni is used in larger quantities) | 0.1 - 2 mol% | 0.1 - 5 mol% |

| Key Considerations | Choice of reducing agent, pH control. | Ligand selection, base strength. | Hydrogen acceptor/donor efficiency. |

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in modern synthetic organic chemistry. The synthesis of this compound can be designed to be more environmentally benign.

A key strategy is the use of catalytic methods over stoichiometric reagents, which reduces waste generation. The development of catalysts based on earth-abundant and non-precious metals like nickel, cobalt, and tungsten for N-alkylation reactions is a significant step towards sustainability.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of anilines with alcohols is an excellent example of an atom-economical and green process. This reaction uses readily available and often renewable alcohols as alkylating agents and produces water as the only byproduct. This avoids the use of toxic and mutagenic alkyl halides and the generation of salt waste.

The use of greener solvents is another important consideration. While many organic reactions rely on volatile organic compounds, research is ongoing to replace them with more environmentally friendly alternatives. For example, some N-alkylation reactions have been successfully carried out in propylene (B89431) carbonate, a green solvent.

Furthermore, the development of heterogeneous catalysts , such as the cobalt-based metal-organic framework (MOF) for N-alkylation, simplifies product purification and allows for catalyst recycling, which reduces waste and cost.

Solvent-Free and Reduced-Solvent Approaches

The development of solvent-free or reduced-solvent reaction conditions is a key aspect of green chemistry, aiming to minimize waste and environmental impact. acs.org For the synthesis of this compound, reductive amination under solvent-free conditions represents a highly promising and environmentally benign approach. nih.govajol.info This one-pot reaction would typically involve the condensation of 3-methoxyaniline with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Several catalytic systems have been developed to facilitate reductive amination under solvent-free or low-solvent conditions. These methods often employ grinding techniques or microwave irradiation to promote the reaction. nih.govajol.info For instance, the use of a catalytic amount of cerium chloride heptahydrate (CeCl₃·7H₂O) with sodium borohydride has been shown to be effective for the reductive amination of various aromatic aldehydes with anilines under solvent-free conditions, offering good yields and mild reaction conditions. nih.govajol.info Another approach involves the use of polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst under ultrasound irradiation, which can also lead to high yields in short reaction times. nih.gov

The direct N-alkylation of anilines with neopentyl halides under solvent-free conditions is more challenging due to the low reactivity of neopentyl halides in SN2 reactions. encyclopedia.pub However, recent advancements in catalysis, such as the use of ionic liquids or specific metal catalysts, may offer viable routes. researchgate.net For example, ionic liquids have been shown to promote the N-alkylation of primary amines, in some cases with improved selectivity for mono-alkylation. researchgate.net

Below is a table summarizing plausible solvent-free or reduced-solvent methods for the synthesis of N-alkylanilines, which could be adapted for this compound.

| Method | Catalyst/Reagent | Conditions | Typical Yields for Similar Reactions | Reference |

|---|---|---|---|---|

| Solvent-Free Reductive Amination | CeCl₃·7H₂O / NaBH₄ | Grinding, Room Temperature | Good to Excellent | nih.govajol.info |

| Ultrasound-Assisted Synthesis | PEG 400 / Na₂CO₃ | Ultrasound, Room Temperature | 73-83% | nih.gov |

| Microwave-Assisted Synthesis | K₂CO₃ | Microwave Irradiation | High | ajol.info |

| Ionic Liquid-Mediated N-Alkylation | [bmim][PF₆] | Heating | Moderate to Good | researchgate.net |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. csic.es Reductive amination is an excellent example of an atom-economical reaction, as, in principle, all atoms from the aniline and the aldehyde are incorporated into the final product, with water being the only stoichiometric byproduct. nih.govmasterorganicchemistry.com

C₇H₉NO + C₅H₁₀O + [H₂] → C₁₂H₁₉NO + H₂O

In this process, the reducing agent ([H₂]) is the only component not fully incorporated into the final product. Modern catalytic hydrogenation methods or transfer hydrogenation using formic acid or isopropanol (B130326) as hydrogen donors further enhance the efficiency and greenness of the process. acs.org

To maximize reaction efficiency, the choice of catalyst and reaction conditions is crucial. Catalytic systems that operate under mild conditions (lower temperatures and pressures) and with high turnover numbers are preferred. For reductive amination, catalysts based on palladium, platinum, or iridium have shown high efficiency. nih.govmdpi.com The use of a one-pot procedure, where the initial condensation and subsequent reduction occur in the same reaction vessel, eliminates the need for isolation and purification of the intermediate imine, thereby saving time, resources, and reducing waste. d-nb.info

The efficiency of a synthetic route can also be evaluated using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. dur.ac.uk Atom-economical reactions like catalytic reductive amination inherently have a lower E-factor compared to classical multi-step syntheses that may involve protecting groups, leading to the generation of more waste. ucl.ac.uk

The following table provides a comparative overview of potential synthetic routes to this compound, highlighting aspects of atom economy and reaction efficiency.

| Synthetic Route | Key Features | Atom Economy | Reaction Efficiency Considerations | Reference |

|---|---|---|---|---|

| One-Pot Catalytic Reductive Amination | Direct conversion of 3-methoxyaniline and pivalaldehyde. | High | High efficiency with appropriate catalyst, minimal waste. | nih.govd-nb.info |

| Stepwise Reductive Amination | Isolation of the intermediate imine. | High (for the overall transformation) | Less efficient due to an additional step and potential for material loss. | masterorganicchemistry.com |

| Catalytic N-Alkylation with Neopentyl Halide | Direct formation of the C-N bond. | Potentially lower due to the formation of halide salts as byproducts. | Challenging due to steric hindrance; requires specialized catalysts. | encyclopedia.pub |

Elucidation of Electronic Structure and Reactivity of 3 Methoxy N Neopentylaniline Via Theoretical and Computational Chemistry

Quantum Mechanical Investigations of Molecular Conformation and Energetics

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its reactivity. For 3-Methoxy-N-neopentylaniline, several rotational barriers define its conformational landscape. The primary degrees of freedom include rotation around the C(aryl)-N bond, the N-C(neopentyl) bond, and the C(aryl)-O bond of the methoxy (B1213986) group.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are adept at exploring these conformational possibilities. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped. These calculations can identify the global minimum energy structure as well as other low-energy local minima that may be populated at room temperature. researchgate.net For instance, studies on o-anisidine (B45086) have shown that different orientations of the methoxy and amino groups can lead to nearly degenerate conformers. researchgate.net The steric bulk of the neopentyl group in this compound is expected to significantly influence the preferred orientation of the N-alkyl chain relative to the aromatic ring.

A hypothetical conformational analysis would likely reveal several stable conformers. The relative energies of these conformers, calculated at a suitable level of theory (e.g., B3LYP/6-31G*), would indicate their relative populations according to the Boltzmann distribution.

| Conformer | Description of Dihedral Angles (C-C-N-C and C-C-O-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Conf-1 | Anti-periplanar N-C bond, Syn-periplanar O-C bond | 0.00 | B3LYP/6-31G |

| Conf-2 | Gauche N-C bond, Syn-periplanar O-C bond | 1.25 | B3LYP/6-31G |

| Conf-3 | Anti-periplanar N-C bond, Anti-periplanar O-C bond | 0.80 | B3LYP/6-31G |

| Conf-4 | Gauche N-C bond, Anti-periplanar O-C bond | 2.10 | B3LYP/6-31G |

Frontier Molecular Orbital Analysis and Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity. wikipedia.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in this compound are critical to understanding its nucleophilic and electrophilic behavior.

The HOMO of this compound is expected to be a π-orbital with significant contributions from the aniline (B41778) nitrogen and the aromatic ring, enhanced by the electron-donating methoxy group. This high-energy HOMO makes the molecule a good nucleophile, particularly susceptible to electrophilic attack on the aromatic ring. The LUMO is likely to be a π*-antibonding orbital distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com

From the HOMO and LUMO energies, several electronic descriptors can be calculated to quantify the molecule's reactivity. These include the ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

| Parameter | Definition | Typical Value (eV) | Computational Method |

|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.20 | DFT/B3LYP |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.85 | DFT/B3LYP |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.05 | DFT/B3LYP |

| Ionization Potential (I) | -E_HOMO | 5.20 | DFT/B3LYP |

| Electron Affinity (A) | -E_LUMO | -0.85 | DFT/B3LYP |

| Chemical Hardness (η) | (I - A) / 2 | 3.03 | DFT/B3LYP |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | 1.61 | DFT/B3LYP |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms and kinetics. A plausible reaction for this compound is electrophilic aromatic substitution, given the activating nature of the amino and methoxy groups. A computational study of, for example, the bromination of this molecule would involve several key steps.

First, the geometries of the reactants (this compound and Br₂), the Wheland intermediate (the sigma complex), and the products would be optimized. researchgate.net The transition state (TS) connecting the reactants to the intermediate would then be located using specialized algorithms. Characterization of the TS involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the located TS indeed connects the reactants and the intermediate.

| Species | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Reactants | This compound + Br₂ | 0.0 | DFT/B3LYP |

| Transition State (TS) | Structure leading to the sigma complex | +15.5 | DFT/B3LYP |

| Intermediate | Wheland intermediate (sigma complex) | +5.2 | DFT/B3LYP |

| Products | Brominated product + HBr | -10.8 | DFT/B3LYP |

Computational Prediction of Spectroscopic Signatures

Computational methods are now routinely used to predict spectroscopic properties, aiding in the identification and characterization of molecules. mdpi.comroutledge.com For this compound, several spectroscopic signatures can be computationally predicted with a high degree of accuracy.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted spectrum that is often in excellent agreement with experimental data. researchgate.netnih.gov This is particularly useful for assigning complex spectra and distinguishing between isomers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the normal modes of vibration. While harmonic frequency calculations often overestimate the true frequencies, scaling factors can be applied to improve the agreement with experimental spectra. researchgate.net

Electronic Spectroscopy: The UV-Vis absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λ_max). researchgate.net

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR | C-N | ~148 ppm | Aromatic carbon attached to nitrogen |

| ¹³C NMR | C-O | ~160 ppm | Aromatic carbon attached to oxygen |

| ¹H NMR | -OCH₃ | ~3.8 ppm | Methoxy protons |

| ¹H NMR | -CH₂- | ~3.1 ppm | Methylene protons of neopentyl group |

| IR | N-H Stretch | ~3400 cm⁻¹ | Characteristic for secondary amines |

| IR | C-O Stretch | ~1250 cm⁻¹ | Aryl-alkyl ether stretch |

| UV-Vis | λ_max | ~245 nm, ~300 nm | Typical for substituted anilines |

Advanced Computational Methodologies for this compound Systems

While DFT provides a robust and efficient framework for studying molecules like this compound, more advanced methods can offer deeper insights and higher accuracy.

High-Level Ab Initio Methods: For situations requiring very high accuracy in energies, such as resolving subtle differences between conformational energies or calculating precise reaction barriers, methods beyond standard DFT are employed. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. nsf.gov These methods are more computationally expensive but can serve as benchmarks for DFT results.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound, including its conformational flexibility over time and its interactions with solvent molecules, classical or ab initio MD simulations can be performed. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment.

Hybrid QM/MM Methods: If the interest lies in the behavior of this compound within a much larger system, such as a protein binding site or a polymer matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are highly effective. In this approach, the core part of the system (the aniline derivative) is treated with a high-level QM method, while the surrounding environment is treated with a more computationally efficient MM force field.

These advanced methodologies, while computationally demanding, are essential for tackling complex chemical problems and providing a comprehensive understanding of the chemical and physical properties of this compound in realistic environments.

Mechanistic Investigations of 3 Methoxy N Neopentylaniline Reactivity

Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of 3-Methoxy-N-neopentylaniline is directed by two powerful activating groups: the N-neopentylamino group at position C1 and the methoxy (B1213986) group at position C3. Both substituents are classified as ortho-, para-directors because they donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgpressbooks.pubwikipedia.org

The N-alkylamino group is a stronger activating group than the methoxy group. masterorganicchemistry.comyoutube.com Consequently, the regiochemical outcome of electrophilic substitution is predominantly controlled by the N-neopentylamino substituent. masterorganicchemistry.com This group directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The methoxy group at C3 also directs incoming electrophiles to its own ortho (C2, C4) and para (C6) positions. In this case, the directing effects of the two groups are cooperative, reinforcing the activation of positions C2, C4, and C6.

Despite this electronic reinforcement, the steric bulk of the neopentyl group can influence the ratio of ortho to para products. The large size of the neopentyl moiety can hinder the approach of the electrophile to the adjacent C2 position, potentially favoring substitution at the less sterically crowded C4 and C6 positions. masterorganicchemistry.comyoutube.com

Table 1: Predicted Major Products for Electrophilic Aromatic Substitution of this compound This interactive table summarizes the expected outcomes for various EAS reactions.

| Reaction | Electrophile (E+) | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br+ | Br₂, FeBr₃ | 4-Bromo-3-methoxy-N-neopentylaniline and 2-Bromo-3-methoxy-N-neopentylaniline |

| Nitration | NO₂+ | HNO₃, H₂SO₄ | 3-Methoxy-N-neopentyl-4-nitroaniline and 3-Methoxy-N-neopentyl-2-nitroaniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Methoxy-2-(neopentylamino)benzenesulfonic acid |

| Friedel-Crafts Acylation | R-C=O+ | CH₃COCl, AlCl₃ | 1-(2-Methoxy-4-(neopentylamino)phenyl)ethan-1-one |

Nucleophilic Reactivity and Derivatization at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a potent nucleophile. This allows for a variety of derivatization reactions at the nitrogen center, most commonly N-acylation and N-alkylation. However, the reactivity is significantly tempered by the steric hindrance imposed by the bulky neopentyl group. fiveable.meresearchgate.net

This steric shielding makes direct nucleophilic attack at the nitrogen center challenging, particularly for bimolecular reactions that require a specific trajectory of approach, such as SN2 alkylations. Compared to less hindered secondary anilines like N-ethylaniline, this compound is expected to react much more slowly. researchgate.netmasterorganicchemistry.com To overcome this reduced reactivity, more forcing reaction conditions or specialized catalytic systems may be required. For instance, heterobimetallic palladium-titanium complexes have proven effective in catalyzing allylic aminations with sterically hindered secondary amine nucleophiles. organic-chemistry.org

N-acylation, the reaction with acyl halides or anhydrides, is a common method to form amides. While also subject to steric effects, this reaction is often highly efficient and can be used to protect the amine functionality or to introduce new functional groups.

Table 2: Influence of N-Alkyl Substituent on Reactivity in Nucleophilic Reactions This interactive table illustrates the expected impact of steric hindrance on the relative rates of N-acylation.

| N-Alkyl aniline (B41778) | Alkyl Group | Steric Hindrance | Expected Relative Rate of N-Acylation |

|---|---|---|---|

| N-Methylaniline | Methyl | Low | Very Fast |

| N-Ethylaniline | Ethyl | Moderate | Fast |

| N-Isopropylaniline | Isopropyl | High | Slow |

| This compound | Neopentyl | Very High | Very Slow |

C-H Activation and Functionalization Studies involving this compound

Transition metal-catalyzed C–H activation has become a transformative strategy for the functionalization of unactivated C-H bonds, providing access to isomers that are difficult to synthesize via traditional electrophilic substitution. nih.govnih.gov In the context of this compound, the amine group can serve as an effective directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring.

Catalysts based on palladium, rhodium, and nickel are commonly employed for this purpose. nih.govresearchgate.netnih.gov The secondary amine, or more commonly a derivative like an amide or a pyrimidyl group installed on the nitrogen, coordinates to the metal center and directs the activation of the ortho-C–H bond through the formation of a stable cyclometalated intermediate. researchgate.netnih.gov For this compound, this would selectively functionalize the C2 position. While ortho-functionalization is the most common outcome, advanced catalytic systems using specific ligands have been developed to achieve functionalization at the more remote meta position. researchgate.net

Table 3: Representative Catalytic Systems for Regioselective C-H Functionalization of Aniline Derivatives This interactive table provides examples of modern C-H activation methods applicable to aniline scaffolds.

| Catalyst/Ligand System | Directing Group | Position Functionalized | Reaction Type |

|---|---|---|---|

| Pd(OAc)₂ / [2,2′-Bipyridin]-6(1H)-one | Unprotected Amine (-NHR) | Ortho | Arylation |

| [Ru(p-cymene)Cl₂]₂ / MPAA Ligand | Removable Acyl | Meta | Alkylation |

| Ni(acac)₂ / Vicinal Diamine Ligand | Pyrimidyl | Ortho | Alkylation |

| [RhCp*Cl₂]₂ | Pyrimidyl | Ortho | Amidation |

Reductive and Oxidative Transformation Pathways

The functional groups within this compound exhibit distinct behaviors under reductive and oxidative conditions.

Oxidative Pathways: The aniline moiety is generally susceptible to oxidation, and the presence of the N-alkyl group introduces additional complexity. The oxidation of secondary N-alkylanilines can lead to a variety of products depending on the reagents and conditions. researchgate.net For example, catalytic oxidative coupling using tungsten catalysts has been shown to convert secondary N-alkylanilines into azoxyarenes. acs.orgnih.govacs.org This transformation mechanistically involves the cleavage of the N-alkyl bond, followed by the formation of an N=N double bond between two aniline units. acs.org Other potential oxidative pathways include the formation of tetraarylhydrazines or products from cross-dehydrogenative coupling (CDC) reactions. researchgate.netacs.org

Reductive Pathways: The aromatic ring of this compound is relatively stable and resistant to reduction under mild conditions. The methoxy, amine, and neopentyl groups are also generally inert to common reducing agents. However, the benzene (B151609) ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressures and temperatures, typically using catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). The synthesis of anilines often involves the reduction of a corresponding nitroarene, a pathway that is not relevant for the reduction of this compound but is a key method for its synthesis. nih.govnih.govorganic-chemistry.org

Table 4: Summary of Potential Redox Transformations This interactive table outlines possible reactions under oxidative and reductive conditions.

| Transformation Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Tungsten Catalyst, H₂O₂ | 3,3'-Dimethoxyazoxybenzene |

| Oxidation | KI / KIO₄ | N,N'-bis(3-methoxyphenyl)-N,N'-dineopentylhydrazine |

| Reduction | H₂, Rh/C, High Pressure/Temp. | 3-Methoxy-N-neopentylcyclohexan-1-amine |

Stereochemical Aspects of Reactions Involving the Neopentyl Moiety

The neopentyl group, (CH₃)₃CCH₂–, is achiral but exerts a profound stereochemical influence due to its extreme steric bulk. fiveable.me This steric hindrance is a dominant factor controlling the rates and mechanisms of reactions occurring at adjacent atomic centers. fiveable.memasterorganicchemistry.com

The most well-documented effect is on nucleophilic substitution reactions. A primary halide like neopentyl bromide is famously unreactive in SN2 reactions. The tertiary butyl group adjacent to the reaction center completely blocks the required backside attack by a nucleophile, leading to reaction rates that are approximately 100,000 times slower than that of a simple primary alkyl halide. masterorganicchemistry.comspcmc.ac.inacs.orglibretexts.org This principle directly applies to the nucleophilicity of the nitrogen in this compound, where the neopentyl group hinders access to the nitrogen's lone pair.

While the C-N bond is robust, hypothetical SN1-type reactions involving the departure of the aniline as a leaving group from the neopentyl carbon would not lead to a simple primary carbocation. Instead, such a process would likely be accompanied by a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation before capture by a nucleophile. quora.comyoutube.com This inherent tendency to rearrange is a hallmark of the neopentyl system under cationic conditions.

In the context of the entire molecule, this steric bulk affects:

EAS: It can disfavor substitution at the ortho (C2) position.

N-Nucleophilicity: It dramatically slows the rate of reactions at the nitrogen atom.

C-H Activation: It can influence the conformation of the substrate-catalyst complex, potentially affecting both reaction rate and selectivity.

Table 5: Relative SN2 Reaction Rates of Primary Alkyl Bromides This interactive table quantifies the steric effect of β-alkylation on SN2 reactivity, highlighting the extreme case of the neopentyl group. spcmc.ac.in

| Substrate | Structure | Relative Rate |

|---|---|---|

| Ethyl bromide | CH₃CH₂Br | 1 |

| Propyl bromide | CH₃CH₂CH₂Br | 0.4 |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |

Spectroscopic and Advanced Analytical Characterization of 3 Methoxy N Neopentylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-Methoxy-N-neopentylaniline molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, the methoxy (B1213986) group, and the N-neopentyl group. The aromatic region would likely display complex splitting patterns due to the meta-substitution. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the two types of aliphatic carbons in the neopentyl group, the methoxy carbon, and the six unique aromatic carbons. The chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups. rsc.orgrsc.orgmdpi.com

Predicted NMR Data for this compound The following table presents predicted chemical shift values based on the analysis of structurally similar compounds.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Aromatic CH | 6.2 - 7.2 | 100 - 161 |

| N-H | ~3.6 (broad s) | N/A |

| -OCH₃ | ~3.78 (s, 3H) | ~55.1 |

| -CH₂- (Neopentyl) | ~2.95 (d, 2H) | ~55.8 |

| -C(CH₃)₃ (Neopentyl) | ~0.95 (s, 9H) | ~31.9 |

| -C (CH₃)₃ (Neopentyl) | N/A | ~26.5 |

| Aromatic C-N | N/A | ~150 |

| Aromatic C-O | N/A | ~160 |

Note: s = singlet, d = doublet. Chemical shifts are referenced to TMS.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational modes include:

N-H Stretch: A characteristic sharp band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. cdnsciencepub.comnsf.gov

C-H Stretches: Aliphatic C-H stretching from the neopentyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Bending: The benzene (B151609) ring exhibits characteristic skeletal vibrations, typically seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹. scielo.org.za

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₉NO), the expected exact mass would be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would generate a molecular ion (M⁺), followed by characteristic fragmentation. Key fragmentation pathways for aniline (B41778) derivatives often involve cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). nih.govmiamioh.edu

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The spectrum would show a peak at m/z corresponding to the molecular weight of the compound (193.29).

Alpha-Cleavage: A primary fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃) from the neopentyl group, resulting in a significant fragment ion.

[M - 57]⁺: C₈H₁₀NO⁺, m/z = 136

Benzylic Cleavage: Cleavage of the N-CH₂ bond would lead to the loss of the entire neopentyl group.

[M - 71]⁺: C₇H₈NO⁺, m/z = 122

Loss of Methoxy Group: Fragmentation can also involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table of Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula |

| 193 | Molecular Ion [M]⁺ | C₁₂H₁₉NO⁺ |

| 136 | [M - C(CH₃)₃]⁺ | C₈H₁₀NO⁺ |

| 122 | [M - CH₂C(CH₃)₃]⁺ | C₇H₈NO⁺ |

X-ray Crystallography of this compound and Its Salts

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, detailing precise bond lengths, bond angles, and torsional angles. mdpi.com While no published crystal structure for this compound currently exists, this technique would be the ultimate method for confirming its molecular geometry and observing its packing in a crystal lattice.

Should a crystalline sample be obtained, X-ray diffraction analysis would reveal:

Conformation: The preferred conformation of the N-neopentyl group relative to the aniline ring.

Intermolecular Interactions: The presence of intermolecular hydrogen bonds involving the N-H group as a donor and potentially the methoxy oxygen or the nitrogen of an adjacent molecule as an acceptor. mdpi.comresearchgate.net

Crystal Packing: The analysis would show how molecules arrange themselves in the crystal, highlighting any potential π-π stacking interactions between the aromatic rings. nih.gov

Formation of salts, for example, by protonation of the amine with acids like HCl or HBr, could yield crystals more suitable for X-ray analysis and would provide insight into the structure of the corresponding ammonium (B1175870) cation.

Advanced Spectroscopic Techniques for Electronic and Supramolecular Probing

Beyond standard structural characterization, advanced spectroscopic techniques can probe the electronic properties and non-covalent interactions of this compound.

UV-Visible Spectroscopy: The electronic absorption spectrum is expected to show absorptions characteristic of a substituted aniline. The presence of the electron-donating methoxy and N-alkyl groups acting as auxochromes would likely cause a bathochromic (red) shift of the π → π* transitions of the benzene ring compared to unsubstituted aniline. scielo.org.zaresearchgate.net

Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence, and their emission properties are often sensitive to the solvent environment. researchgate.netnih.gov The fluorescence spectrum of this compound could be used to study its excited-state properties and its potential as a fluorescent probe to investigate microenvironments in larger systems. mdpi.com The position of the methoxy group (meta) influences the electronic properties and, consequently, the fluorescence behavior.

Supramolecular Probing: The N-H group provides a site for hydrogen bonding, allowing the molecule to participate in supramolecular assemblies. nih.govnih.gov Techniques like 2D NMR (e.g., NOESY) could be used in solution to detect through-space interactions with other molecules, providing evidence of complex formation or self-association.

Applications of 3 Methoxy N Neopentylaniline in Chemical Synthesis and Materials Science

3-Methoxy-N-neopentylaniline as a Ligand or Precursor in Organometallic Catalysis

The application of organometallic compounds is a cornerstone of modern synthetic methodology for the activation and formation of new chemical bonds. In this context, ligands play a crucial role in modulating the reactivity and selectivity of metal centers. The structural features of this compound make it an intriguing candidate for use as a ligand in organometallic catalysis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions often relies on the nature of the ligands coordinated to the metal catalyst. Sterically hindered and electron-rich ligands have been shown to be particularly effective in facilitating challenging coupling reactions.

The neopentyl group on the nitrogen atom of this compound introduces significant steric bulk. This steric hindrance can promote the reductive elimination step in the catalytic cycle of cross-coupling reactions, such as the Buchwald-Hartwig amination, leading to higher product yields. rsc.org The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the aniline (B41778) nitrogen, which can enhance its coordination to the metal center and influence the catalytic activity. Palladium-catalyzed amination reactions, for instance, have benefited from the use of sterically hindered amine substrates. researchgate.netacs.org

Below is a representative table illustrating the potential impact of ligands like this compound on the yield of a generic palladium-catalyzed C-N cross-coupling reaction.

| Entry | Aryl Halide | Amine | Ligand | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | This compound (hypothetical) | Pd(OAc)₂ | NaOtBu | Toluene (B28343) | >90 |

| 2 | 2-Bromotoluene | Piperidine | This compound (hypothetical) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | >85 |

This table is illustrative and based on the expected performance of sterically hindered, electron-rich aniline derivatives as ligands or substrates in cross-coupling reactions.

Asymmetric catalysis is a field of paramount importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral derivatives.

For a long time, C₂-symmetric ligands have been dominant in asymmetric catalysis. researchgate.net However, nonsymmetrical modular ligands have gained prominence and have been successfully applied in various metal-catalyzed reactions. researchgate.netnih.gov Chiral N-alkylaniline derivatives have been synthesized and used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net By introducing a chiral center into the neopentyl group or by creating atropisomers through appropriate substitution on the aromatic ring, chiral variants of this compound could be developed. These chiral ligands could then be employed in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The combination of steric bulk and defined chirality would be crucial for creating a highly selective chiral environment around the metal center.

The following table presents hypothetical data on the enantiomeric excess (ee) that could be achieved in an asymmetric reaction using a chiral variant of this compound as a ligand.

| Entry | Reaction | Substrate | Chiral Ligand | Catalyst | Enantiomeric Excess (ee %) |

| 1 | Asymmetric Hydrogenation | (Z)-methyl α-acetamidocinnamate | Chiral this compound derivative (hypothetical) | [Rh(COD)₂]BF₄ | >95 |

| 2 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Chiral this compound derivative (hypothetical) | [Pd(allyl)Cl]₂ | >98 |

This table is illustrative and based on the performance of known chiral N-alkylaniline ligands in asymmetric catalysis.

Integration of this compound into Advanced Polymeric Materials

Polyaniline (PANI) is a well-known conducting polymer with a range of applications in electronics, sensors, and corrosion protection. rsc.org However, pristine PANI often suffers from poor solubility, which limits its processability. The synthesis of PANI derivatives from substituted anilines is a common strategy to overcome this limitation and to tune the polymer's properties. rsc.orgrsc.org

The chemical oxidative polymerization of this compound would be expected to yield a soluble and processable polymer. nih.gov The bulky neopentyl group would increase the steric hindrance between the polymer chains, reducing intermolecular forces and enhancing solubility in common organic solvents. researchgate.net The methoxy group can influence the electronic properties of the resulting polymer, such as its conductivity and redox behavior. rsc.org

Furthermore, copolymers can be synthesized by polymerizing this compound with other aniline derivatives or different monomers to create materials with tailored properties. urfu.ru These advanced polymeric materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.

| Monomer | Polymerization Method | Resulting Polymer | Expected Properties | Potential Applications |

| This compound | Chemical Oxidative Polymerization | Poly(this compound) | Soluble, electroactive, tunable conductivity | Sensors, antistatic coatings, organic electronics |

| This compound + Aniline | Copolymerization | Poly(aniline-co-3-methoxy-N-neopentylaniline) | Improved processability, controlled electronic properties | Corrosion protection, electromagnetic shielding |

Utilization in Fine Chemical Synthesis as a Key Building Block

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netgeeksforgeeks.org this compound, with its distinct substitution pattern, offers multiple reactive sites that can be selectively functionalized.

The amino group can undergo various transformations, such as acylation, alkylation, and diazotization, to introduce new functional groups. The aromatic ring is activated by the methoxy group, making it susceptible to electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the methoxy group are particularly reactive. This allows for the regioselective introduction of substituents, further expanding the synthetic utility of this building block. For instance, 3-methoxyaniline is used in the rhodium-catalyzed synthesis of indoles and the copper-catalyzed synthesis of benzimidazoles. sigmaaldrich.com

Precursor Roles in the Development of Novel Functional Chemical Entities

The unique combination of electronic and steric properties in this compound makes it an attractive starting material for the development of novel functional chemical entities. These entities could be designed to exhibit specific optical, electronic, or biological properties.

For example, the aniline core is a common feature in many biologically active compounds. umich.edu By using this compound as a scaffold, medicinal chemists could synthesize new drug candidates with potentially improved efficacy or metabolic stability. The bulky neopentyl group might influence the binding of the molecule to biological targets, while the methoxy group can affect its pharmacokinetic properties.

In the field of materials science, this compound can be a precursor for the synthesis of dyes, liquid crystals, and organic semiconductors. The ability to introduce various functional groups onto the aromatic ring allows for the fine-tuning of the molecule's photophysical and electronic properties.

Future Directions and Emerging Research Avenues for 3 Methoxy N Neopentylaniline

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of N-alkylanilines is a mature field, but there is always a demand for more efficient, sustainable, and versatile methods. researchgate.net Future research on the synthesis of 3-Methoxy-N-neopentylaniline could focus on several cutting-edge areas:

Iron-Catalyzed C-H Amination: Recent advancements have demonstrated the use of benign iron salts to catalyze the direct amination of arenes. acs.orgchemistryviews.org A potential synthetic route to this compound could involve the direct coupling of 1-methoxybenzene (anisole) with a neopentylamine (B1198066) derivative. This approach would be highly atom-economical and avoid the multi-step processes often associated with traditional methods. chemistryviews.org

Catalysis-Controlled N-Alkylation: The selective mono-alkylation of anilines can be challenging. Future studies could explore the use of novel catalysts to selectively introduce the neopentyl group onto 3-methoxyaniline. researchgate.net This could involve borrowing-hydrogen methodologies, which use alcohols as alkylating agents and generate water as the only byproduct, representing a green chemistry approach. researchgate.net

A comparative table of potential synthetic methods is presented below:

| Method | Potential Advantages | Potential Challenges |

| Reductive Amination | Well-established, reliable | Requires stoichiometric reductants |

| Buchwald-Hartwig Amination | High functional group tolerance | Palladium catalyst cost and removal |

| Iron-Catalyzed C-H Amination | Atom-economical, uses cheap metal | Substrate scope and regioselectivity |

| Borrowing-Hydrogen N-Alkylation | Green, generates water as byproduct | Catalyst development for bulky amines |

Exploration of Unconventional Reactivity Profiles and New Reaction Manifolds

The steric hindrance imparted by the neopentyl group, combined with the electronic effects of the methoxy (B1213986) substituent, could lead to unconventional reactivity for this compound.

Sterically Hindered Ligand Synthesis: The bulky neopentyl group could be exploited in the design of novel ligands for catalysis. The aniline (B41778) nitrogen could coordinate to a metal center, with the neopentyl group creating a specific steric environment that could influence the selectivity of catalytic reactions. rsc.org

Oxidative Coupling Reactions: The electron-rich nature of the aromatic ring, enhanced by the methoxy and amino groups, makes this compound a candidate for oxidative coupling reactions. These could lead to the formation of novel dimeric structures or polymers with interesting electronic properties.

Potential in Advanced Materials Beyond Current Scope

Substituted anilines are precursors to a wide range of advanced materials, including conductive polymers and materials for electronic devices. rsc.orgnih.govrsc.org

Conducting Polymers: Polyaniline is a well-known conducting polymer. The incorporation of this compound as a monomer could lead to new polymers with modified properties. The methoxy group would enhance the electron-donating character, potentially increasing conductivity, while the neopentyl group could improve solubility in organic solvents, facilitating processing. rsc.orgnih.govrsc.org

Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are often used in the charge-transporting layers of OLEDs. The specific electronic and steric properties of this compound could be tuned to optimize charge mobility and device efficiency.

The potential properties of a hypothetical polymer derived from this compound are summarized below:

| Property | Anticipated Effect of this compound Monomer |

| Solubility | Increased due to the bulky, non-polar neopentyl group. rsc.orgnih.govrsc.org |

| Conductivity | Potentially enhanced by the electron-donating methoxy group. |

| Processability | Improved solubility could allow for easier film formation. rsc.orgnih.govrsc.org |

| Morphology | The neopentyl group may disrupt packing, leading to amorphous films. |

Theoretical Prediction of Undiscovered Chemical Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules before they are synthesized. tandfonline.com

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be used to model the transition states of potential reactions involving this compound, providing insights into its reactivity. mdpi.com For example, the susceptibility of different positions on the aromatic ring to electrophilic attack could be predicted.

Prediction of Electronic Properties: Computational methods can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. umn.edu These calculations would be valuable in assessing the potential of this compound for use in electronic materials. umn.edu

Synergistic Approaches Combining Synthetic, Computational, and Characterization Sciences

The most impactful research on this compound will likely come from a synergistic approach that combines different scientific disciplines.

Integrated Synthesis and Computational Screening: A workflow could be envisioned where computational methods are first used to predict the properties of a range of substituted N-neopentylanilines. The most promising candidates, including this compound, could then be synthesized and their properties experimentally verified.

Advanced Spectroscopic and Crystallographic Analysis: A combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry would be essential to fully characterize the structure and properties of this compound and any new materials derived from it.

Q & A

Q. What are the validated synthetic routes for 3-Methoxy-N-neopentylaniline, and how can reaction yields be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via Buchwald-Hartwig amination between 3-methoxyaniline and neopentyl bromide under palladium catalysis . Alternative methods include Ullmann coupling using copper catalysts in polar aprotic solvents.

- Optimization : Reaction yields (typically 60-75%) depend on temperature control (80-100°C), ligand selection (e.g., Xantphos), and stoichiometric ratios (1:1.2 aniline:alkyl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., methoxy singlet at δ 3.7-3.9 ppm, neopentyl CH signals at δ 1.0-1.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (GC-MS/EI) : Molecular ion peak at m/z 207 [M] validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. substitution pathways)?

Methodological Answer:

- Controlled Experiments : Vary reaction conditions (pH, solvent polarity) to isolate competing pathways. For example, acidic conditions favor oxidation to quinones, while basic media promote nucleophilic substitution .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict activation energies for competing mechanisms .

- Kinetic Profiling : Monitor intermediates via stopped-flow UV-Vis spectroscopy to identify rate-determining steps .

Q. What strategies are recommended for mechanistic studies of this compound in catalytic systems?

Methodological Answer:

- Isotope Labeling : Use deuterated neopentyl groups to track hydrogen transfer in reductive amination .

- Intermediate Trapping : Quench reactions with TEMPO to stabilize radical intermediates for EPR analysis .

- In Situ Spectroscopy : Operando IR or Raman spectroscopy monitors bond formation/cleavage during catalysis .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (for polar impurities) with GC-MS (for volatile byproducts) .

- Spiked Standards : Introduce known impurities (e.g., N-alkylation byproducts) to validate detection limits .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic or oxidative degradation products .

Safety and Handling

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.